N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzhydrylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25,20-13-14-20)22-19-12-7-15-23(16-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-22H,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUNVSQQKTDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ammonolysis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride reacts with ammonia or ammonium hydroxide to yield cyclopropanesulfonamide. Variations in solvent systems and reaction temperatures significantly impact yields:
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Ammonia in 1,4-dioxane : Bubbling NH₃ gas through a solution of cyclopropanesulfonyl chloride in dioxane at room temperature for 72 hours achieves >90% yield. The reaction proceeds via nucleophilic substitution, forming the sulfonamide and HCl as a byproduct.
-
Ammonium hydroxide in methanol : Stirring cyclopropanesulfonyl chloride with ammonium hydroxide in methanol at 20°C for 16 hours yields 52% product. Lower yields here may stem from incomplete neutralization of HCl, leading to side reactions.
Key Data Table 1: Cyclopropanesulfonamide Synthesis
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₃ gas in dioxane | 1,4-Dioxane | 20 | 72 | >90 |
| NH₄OH in methanol | Methanol | 20 | 16 | 52 |
Protection Strategies for Cyclopropanesulfonamide
To prevent undesired side reactions during subsequent coupling steps, the sulfonamide group is often protected. The tert-butoxycarbonyl (Boc) group is widely employed:
Boc Protection Using DMAP and Triethylamine
A solution of cyclopropanesulfonamide in dichloromethane (DCM) is treated with Boc anhydride, triethylamine (Et₃N), and catalytic 4-dimethylaminopyridine (DMAP) at 0–20°C under nitrogen. After 4 hours, the Boc-protected derivative is isolated in 65% yield. DMAP enhances the acylation rate by activating the anhydride, while Et₃N scavenges HCl.
Mechanistic Insight :
Synthesis of 1-(Diphenylmethyl)piperidin-3-amine
The piperidine core is functionalized via reductive amination or nucleophilic substitution.
Reductive Amination Route
Diphenylmethyl ketone reacts with piperidin-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions. The reaction proceeds via imine formation followed by reduction, yielding 1-(diphenylmethyl)piperidin-3-amine.
Alkylation of Piperidine
Alternatively, piperidin-3-amine is alkylated with diphenylmethyl bromide using potassium carbonate (K₂CO₃) in acetonitrile. This method avoids the need for reducing agents but may require elevated temperatures (60–80°C) for completion.
Coupling of Cyclopropanesulfonamide and Piperidine Derivatives
The final step involves sulfonylation of 1-(diphenylmethyl)piperidin-3-amine with either cyclopropanesulfonyl chloride or Boc-protected cyclopropanesulfonamide.
Direct Sulfonylation
Reaction of the piperidine amine with cyclopropanesulfonyl chloride in DCM and Et₃N at 0°C affords the target compound. However, this method risks over-sulfonylation or epimerization of the piperidine stereocenter.
Deprotection-Coupling Sequence
The Boc-protected cyclopropanesulfonamide is deprotected using formic acid (HCOOH) at 70–90°C, followed by coupling with the piperidine amine. This two-step approach improves regioselectivity, achieving yields up to 74%.
Key Data Table 2: Coupling Methods
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Direct sulfonylation | Cyclopropanesulfonyl chloride, Et₃N | 0–20 | 60 |
| Deprotection-coupling | HCOOH, DCM, Et₃N | 70–90 | 74 |
Environmental and Scalability Considerations
The patent WO2009053281A1 highlights environmental advantages of using formic acid over trifluoroacetic acid (TFA) for deprotection. Formic acid is less corrosive and generates fewer hazardous byproducts, making it preferable for industrial-scale synthesis. Additionally, omitting intermediate isolations reduces solvent waste and improves process efficiency.
Challenges and Optimization Opportunities
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Stereochemical Control : The piperidine ring’s stereochemistry must be preserved during sulfonylation. Chiral auxiliaries or enantioselective catalysis could enhance optical purity.
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Solvent Selection : Replacing DCM with greener solvents (e.g., 2-methyltetrahydrofuran) may align with sustainable chemistry goals.
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Catalyst Development : Transition metal catalysts could accelerate coupling steps, reducing reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Ammonia, thiols, and various organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
-
Orexin Receptor Agonism :
- Research indicates that derivatives of piperidine compounds, including N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide, exhibit orexin type 2 receptor agonist activity. This activity is significant in the context of regulating sleep-wake cycles and appetite control, making it a potential candidate for treating sleep disorders and obesity-related conditions .
- Antidepressant Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Toxicological Considerations
Sulfonamides, including this compound, are known to interact with various biological pathways. While they offer therapeutic benefits, their safety profiles must be thoroughly evaluated. Studies have indicated potential associations with hypersensitivity reactions and other adverse effects that necessitate careful consideration during drug development .
Mechanism of Action
The mechanism of action of N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide with structurally related sulfonamide derivatives:
*Calculated based on molecular formula.
Key Observations:
Lipophilicity : The diphenylmethyl group in the target compound increases lipophilicity compared to analogs with pyridinyl or thianyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Conformational Rigidity: The cyclopropane ring in all compounds restricts rotational freedom, which could improve target binding specificity compared to non-cyclopropane analogs like T95 () .
Functional Group Impact on Bioactivity
- Diphenylmethyl vs. Pyridinyl Groups: The diphenylmethyl group may facilitate aromatic stacking interactions with protein targets, as seen in L-703606 (), a neurokinin antagonist with a diphenylmethyl-azabicyclo structure . In contrast, the cyanopyridinyl group in could engage in hydrogen bonding via the nitrile, improving solubility but reducing membrane permeability.
- Sulfonamide vs.
Pharmacokinetic Considerations
- Metabolic Stability : The thianyl-dioxo group in may enhance resistance to oxidative metabolism compared to the diphenylmethyl group, which is prone to CYP450-mediated hydroxylation.
- Molecular Weight : The target compound (~357 Da) falls within the acceptable range for oral bioavailability, whereas higher molecular weight analogs (e.g., at 369.84 Da) may face absorption challenges .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide, and which reaction conditions critically influence yield?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidinyl intermediate via reductive amination or alkylation, using reagents like lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at low temperatures (-78°C) to stabilize reactive intermediates .
- Step 2: Introduction of the diphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts such as triethylamine (TEA) .
- Step 3: Sulfonamide coupling using cyclopropanesulfonyl chloride, often in dichloromethane (DCM) or acetonitrile with a base (e.g., DBU) to facilitate the reaction .
Critical Conditions:
- Temperature control during lithiation (-78°C) prevents side reactions .
- Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and stereochemical outcomes .
- Purification via column chromatography or recrystallization (using isopropanol/water mixtures) ensures high purity (>95%) .
Advanced: How can coupling reactions involving the piperidinyl and cyclopropanesulfonamide moieties be optimized to enhance stereochemical purity?
Answer:
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings improve regioselectivity for aryl-aryl bond formation .
- Chiral Auxiliaries: Use of chiral amines or phosphine ligands (e.g., BINAP) during piperidinyl group introduction can enforce enantiomeric control .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization risks .
- In Situ Monitoring: LC-MS or FT-IR tracking of intermediates prevents over-reaction and preserves stereochemistry .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR: Confirms substitution patterns on the piperidine ring (δ 2.5–3.5 ppm for N-CH₂) and cyclopropane protons (δ 0.8–1.2 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., m/z 425.18 for C₂₃H₂₈N₂O₂S) and detects isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry of the diphenylmethyl and sulfonamide groups in single crystals .
- FT-IR: Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1650–1550 cm⁻¹) .
Advanced: How should researchers address discrepancies in biological activity data across assay systems for this compound?
Answer:
- Assay Standardization: Normalize protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO <0.1%) to reduce variability .
- Metabolic Stability Testing: Compare liver microsome (e.g., human vs. rodent) degradation rates to identify species-specific metabolism .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities, bypassing cell-based noise .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., pH, temperature) .
Methodological: What strategies are recommended for modifying substituents on the diphenylmethyl group to study structure-activity relationships (SAR)?
Answer:
- Electron-Withdrawing Groups (EWGs): Introduce halides (Cl, F) via electrophilic aromatic substitution to enhance metabolic stability .
- Steric Modulation: Attach bulky tert-butyl or cyclopropyl groups at the para position to probe steric effects on target binding .
- Bioisosteric Replacement: Substitute phenyl rings with thiophene or pyridine to maintain aromaticity while altering solubility .
- Orthogonal Protection: Use Boc or Fmoc groups on the piperidine nitrogen to enable sequential functionalization .
Advanced: What are the pharmacokinetic implications of the sulfonamide group, and how can it be modified to improve bioavailability?
Answer:
- PK Challenges: The sulfonamide’s high polarity limits blood-brain barrier (BBB) penetration, while its acidity (pKa ~10) promotes plasma protein binding .
- Modification Strategies:
- Prodrug Approach: Mask the sulfonamide as an ester (e.g., ethyl sulfonate) for enhanced absorption, with esterase-mediated activation .
- N-Alkylation: Introduce methyl or cyclopropyl groups to reduce hydrogen-bonding capacity and increase lipophilicity (logP) .
- Sulfone Replacement: Substitute sulfonamide with a sulfoxide or phosphonate to balance polarity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
